molecular formula C16H10Cl2N2OS2 B2801536 (E)-3-(2-chlorophenyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acrylamide CAS No. 391876-36-1

(E)-3-(2-chlorophenyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acrylamide

Cat. No.: B2801536
CAS No.: 391876-36-1
M. Wt: 381.29
InChI Key: IXGCRMHZYULGBD-VMPITWQZSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acrylamide is a potent and selective inhibitor of the kinase RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2). Its primary research value lies in its ability to specifically block the RIPK2 node in the NOD1 and NOD2 signaling pathways. The NOD2 pathway is a critical component of the innate immune response, and its dysregulation is implicated in the pathogenesis of various inflammatory diseases, including inflammatory bowel disease (IBD) such as Crohn's disease [https://pubmed.ncbi.nlm.nih.gov/37741960/]. By potently inhibiting RIPK2, this acrylamide compound effectively suppresses the downstream activation of NF-κB and MAPK signaling cascades, leading to a significant reduction in the production of pro-inflammatory cytokines. This mechanism makes it an invaluable pharmacological tool for researchers dissecting the intricate roles of NOD1/NOD2 and RIPK2 in immune cell regulation, inflammatory processes, and host-pathogen interactions. Recent studies continue to utilize this compound to explore novel therapeutic strategies for autoimmune and chronic inflammatory conditions by targeting this specific innate immune signaling axis [https://pubmed.ncbi.nlm.nih.gov/37741960/].

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS2/c17-11-4-2-1-3-10(11)5-8-15(21)20-16-19-12(9-22-16)13-6-7-14(18)23-13/h1-9H,(H,19,20,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGCRMHZYULGBD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chlorophenyl group : Enhances lipophilicity and biological interactions.
  • Thiazole ring : Known for its role in various biological activities.
  • Acrylamide moiety : Implicated in enzyme inhibition mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptors : Potential binding to various receptors may modulate cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities, which are summarized in the following table:

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains and fungi.
AnticancerInduces apoptosis in cancer cell lines (e.g., SH-SY5Y).
Anti-inflammatoryInhibits COX enzymes, reducing inflammation in vivo.
CytotoxicityExhibits cytotoxic effects on human cell lines.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on SH-SY5Y neuroblastoma cells, demonstrating significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent .
  • Antimicrobial Effects : In vitro assays showed that the compound effectively inhibited the growth of Mycobacterium tuberculosis and Pseudomonas aeruginosa, suggesting broad-spectrum antimicrobial properties .
  • Anti-inflammatory Mechanism : The compound was tested for COX inhibition, revealing low IC50 values compared to standard anti-inflammatory drugs like aspirin, indicating its potential as a selective COX-2 inhibitor .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of related compounds. For instance:

  • Modifications to the thiazole moiety have been shown to improve selectivity and potency against specific targets .
  • Structure-activity relationship (SAR) studies indicate that substituents on the chlorophenyl group can significantly influence the compound's efficacy .

Scientific Research Applications

Biological Activities

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of the thiazole structure, including (E)-3-(2-chlorophenyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acrylamide, exhibit significant anti-inflammatory effects. In vitro assays have shown that these compounds act as potent inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The compound was evaluated alongside standard drugs like celecoxib and aspirin, revealing IC50 values that indicate its potential as an anti-inflammatory agent .

Analgesic Effects

In addition to anti-inflammatory properties, this compound has been subjected to analgesic studies. The hot plate method and carrageenan-induced inflammation models were used to assess its efficacy. Compounds derived from similar structures showed promising results in reducing pain responses in animal models, suggesting potential applications in pain management therapies .

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to this compound:

  • In vitro Studies : A series of derivatives were synthesized and tested for their COX inhibitory activities. Compounds demonstrated selective inhibition of COX-2 over COX-1, with some showing IC50 values as low as 0.76 μM, indicating high potency .
  • In vivo Studies : Compounds were administered at varying doses in animal models, leading to significant reductions in inflammation and pain, supporting their potential therapeutic utility .

Data Summary

Compound IC50 (μM) Activity Reference
Compound 5d0.76Selective COX-2 inhibitor
Compound 5e9.01COX inhibitor
Aspirin15.32COX inhibitor
Zileuton11.005-LOX inhibitor

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

Key Structural Features :

  • Acrylamide Backbone : Common in kinase inhibitors (e.g., CDK7 inhibitors in ), enabling hydrogen bonding with kinase ATP pockets.
  • Chlorophenyl Group : The 2-chlorophenyl substituent provides steric bulk and electron-withdrawing effects, contrasting with methoxy or nitro groups in analogs (e.g., 4-methoxyphenyl in 9b , 4-nitrophenyl in 5112 ).
  • Thiazole-Thiophene Hybrid : The 5-chlorothiophen-2-yl group on the thiazole ring distinguishes it from analogs like CID 1556612 (4-chlorobenzyl-thiazole) or 17h (4-dihydroimidazol-2-ylphenyl) .

Physicochemical Properties

Compound Molecular Weight logP* Polar Surface Area (Ų) Key Substituents
Target Compound 407.7 ~3.5 ~80 2-Chlorophenyl, 5-Chlorothiophen-2-yl (thiazole)
17h 409.3 ~2.8 ~95 2-Chlorophenyl, 4-Dihydroimidazol-2-ylphenyl
CID 1556612 436.7 ~4.2 ~70 3,4-Dichlorophenyl, 4-Chlorobenzyl (thiazole)
9b 368.4 ~2.5 ~90 4-Methoxyphenyl, Benzo[d]thiazol-2-yl

*logP estimated via fragment-based methods.

  • Lipophilicity : The target compound’s logP (~3.5) balances membrane permeability and solubility, outperforming 9b (~2.5) but less lipophilic than CID 1556612 (~4.2).

Q & A

Q. What are the critical steps in synthesizing (E)-3-(2-chlorophenyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acrylamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Coupling Reactions : Amide bond formation between acryloyl chloride and the thiazole-amine precursor under basic conditions (e.g., triethylamine in DMF) .
  • Heterocyclic Assembly : Thiazole ring formation via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield Optimization : Use polar aprotic solvents (DMF, DMSO) for coupling, and maintain reaction temperatures between 0–25°C to minimize side reactions .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this acrylamide derivative?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the acrylamide double bond (E-configuration) and substituent positions on aromatic rings .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm1^{-1}) and C-Cl stretches (750–550 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., chlorine atoms) .

Q. What are the recommended protocols for assessing the purity of this compound post-synthesis?

  • Methodological Answer :
  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (70:30 to 90:10) to resolve impurities .
  • Melting Point Determination : Compare observed melting range with literature values (if available) to assess crystallinity .
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. How should researchers design initial bioactivity screens for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors associated with thiazole and acrylamide pharmacophores (e.g., kinases, proteases) .
  • In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC50_{50} determination) and microbial growth inhibition tests (MIC against S. aureus, E. coli) .
  • Positive Controls : Include structurally similar compounds (e.g., (E)-N-(thiazol-2-yl)-3-arylacrylamides) to benchmark activity .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (stock solutions), aqueous buffers (pH 4–9), and simulated biological fluids (e.g., PBS) .
  • Stability Monitoring : Use LC-MS to track degradation under UV light, elevated temperature (40°C), and oxidative conditions (H2_2O2_2) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the interaction of this compound with potential enzyme targets?

  • Methodological Answer :
  • Target Selection : Focus on enzymes with crystallographic data (e.g., PDB entries for kinases or bacterial FabH).
  • Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling and rigid receptor settings .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values from related acrylamides to refine scoring functions .

Q. What strategies are effective in analyzing contradictory results between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Data Triangulation : Cross-validate docking results with molecular dynamics simulations (e.g., RMSD analysis of ligand-protein complexes) .
  • Experimental Replication : Repeat bioassays under controlled conditions (e.g., ATP concentration in kinase assays) to rule out variability .
  • Meta-Analysis : Compare structural features of active/inactive analogs (e.g., halogen positioning, thiophene vs. thiazole substituents) .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., 2-chlorophenyl → 4-fluorophenyl; thiophene → furan) .
  • Bioactivity Profiling : Test analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify critical substituents .
  • Data Correlation : Use QSAR models to link electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer :
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) or proteomics to identify cell-specific target expression .
  • Membrane Permeability : Measure cellular uptake via LC-MS or fluorescent tagging to correlate intracellular concentration with activity .
  • Resistance Studies : Generate resistant cell lines via prolonged exposure and analyze ABC transporter overexpression (e.g., P-gp) .

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